(2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
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Overview
Description
(2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a synthetic organic compound characterized by its piperidine ring structure, substituted with a 3,5-dichlorophenyl group, an ethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the 3,5-Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable dichlorobenzene derivative reacts with the piperidine intermediate.
Ethyl Group Addition: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and alkylation reactions, and employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(3,5-dichlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
(2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-hydroxypiperidine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness
The uniqueness of (2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dichlorophenyl group and the ethyl group at specific positions on the piperidine ring can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R,3R)-2-(3,5-dichlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c1-2-17-12(18)4-3-11(14(19)20)13(17)8-5-9(15)7-10(16)6-8/h5-7,11,13H,2-4H2,1H3,(H,19,20)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDLNGBTEVMHRV-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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